2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-12(2)18-22-23-19(26-18)21-17(24)15-5-3-4-6-16(15)25-11-13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNPNHXSOEFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017370-54-5 | |
| Record name | 2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(4-Fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 1017370-54-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes the available literature on its biological activity, including anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core, a thiadiazole moiety, and a fluorinated phenyl group. Its molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.45 g/mol |
| CAS Number | 1017370-54-5 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that compounds with a thiadiazole structure often exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines. Specifically, studies have reported that certain thiadiazole derivatives can inhibit the growth of MCF-7 (breast cancer) and HePG2 (liver cancer) cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 and MDA-MB-231 cell lines. The results demonstrated IC50 values ranging from 70 to 160 µM , indicating moderate to high potency against these cancer types . Notably, compounds with electron-withdrawing groups, such as fluorine in the para position, exhibited enhanced biological activity.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells.
- DNA Fragmentation : It has been shown to increase DNA fragmentation in treated cells.
- Selective Toxicity : Studies suggest that this compound exhibits selectivity towards cancer cells over normal cells .
Other Biological Activities
Beyond anticancer effects, thiadiazole derivatives have been explored for their anti-inflammatory and antimicrobial properties. The presence of the fluorophenyl group may enhance these activities due to improved lipophilicity and receptor binding affinity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The following factors have been identified:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) can enhance anticancer activity.
- Positioning of Functional Groups : The placement of methoxy and isopropyl groups influences pharmacokinetic properties and receptor interactions.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency |
| Methoxy | Improves solubility |
| Isopropyl | Enhances lipophilicity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiadiazole Core Modifications
4-Fluoro-N-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide () Structural Difference: Replaces the methoxy group with a sulfanyl (-S-) linker. Impact: The sulfur atom increases electron density and may enhance interactions with metal ions in enzymatic active sites.
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide () Structural Difference: Substitutes the 4-fluorophenylmethoxy group with a simple phenoxy group. This analog lacks specific bioactivity data but serves as a reference for steric and electronic comparisons .
Benzamide Substituent Variations
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide () Structural Difference: Introduces two methoxy groups at the 2- and 6-positions of the benzamide.
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
Physicochemical Properties
Notes:
- Fluorine and sulfur substituents increase LogP, enhancing membrane permeability but reducing aqueous solubility.
Anticancer Activity
- Target Compound : Predicted to inhibit tyrosine kinases (e.g., Bcr-abl) based on structural similarity to and .
- Schiff Base Analogs () : Exhibit IC50 values as low as 1.28 μg/mL against breast cancer (MCF7), highlighting the importance of fluorophenyl groups in cytotoxicity .
- Dual Kinase Inhibitors (): N-(5-(Benzylthio)-thiadiazol-2-yl)benzamide derivatives show nanomolar potency against Abl/Src kinases, suggesting that sulfur linkages enhance target engagement .
Antiparasitic Activity
- Nitazoxanide () : A structurally related thiazole-benzamide with broad antiparasitic activity. The target compound’s thiadiazole core may offer similar efficacy against protozoan infections .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Acetonitrile or ethanol improves solubility and reaction efficiency .
- Temperature Control : Reflux conditions (~90°C) enhance reaction rates while minimizing side products .
- Monitoring : Thin-layer chromatography (TLC) ensures intermediate purity .
How can researchers characterize the structural and electronic properties of this compound?
Q. Basic
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 413.12) .
Q. Advanced
- Computational Methods :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution for interaction studies .
What strategies evaluate the compound’s bioactivity in anticancer or antimicrobial contexts?
Q. Basic
- In Vitro Assays :
- Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ values) .
- Antimicrobial : Minimum inhibitory concentration (MIC) tests for bacterial/fungal strains .
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess impact on potency .
- Mechanistic Studies : Flow cytometry for apoptosis detection or ROS generation assays .
How should researchers address discrepancies in biological activity data between similar thiadiazole derivatives?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation time) across studies .
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .
- Independent Replication : Repeat key experiments under standardized protocols .
What computational approaches predict the compound’s binding affinity with target enzymes?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like COX-1/2 or kinases. Analyze binding poses (e.g., hydrogen bonds with active-site residues) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced
- Steric Hindrance : Bulky substituents (e.g., isopropyl on thiadiazole) may require slow reagent addition to prevent racemization .
- Catalyst Optimization : Use chiral catalysts (e.g., BINOL-derived phosphates) for enantioselective synthesis .
How can metabolic stability and toxicity be assessed preclinically?
Q. Advanced
- In Vitro Metabolism : Incubate with liver microsomes to identify CYP450-mediated degradation .
- Toxicity Profiling : Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
